4-Methyl-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)piperazine hydrochloride
説明
4-Methyl-1-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)piperazine hydrochloride is a piperazine derivative featuring a methyl-substituted piperazine core linked via an ethyl chain to a 2-methyl-1,3-benzodioxol moiety. The molecular weight is reported as 283.794 g/mol (C₁₅H₂₁NO₂·HCl) . Piperazine derivatives are widely studied for their enhanced aqueous solubility and bioavailability, critical for drug development .
特性
CAS番号 |
52400-65-4 |
|---|---|
分子式 |
C15H23ClN2O2 |
分子量 |
298.81 g/mol |
IUPAC名 |
1-methyl-4-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]piperazin-4-ium;chloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(7-8-17-11-9-16(2)10-12-17)18-13-5-3-4-6-14(13)19-15;/h3-6H,7-12H2,1-2H3;1H |
InChIキー |
QZBLDHWXBDHFHG-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC=CC=C2O1)CC[NH+]3CCN(CC3)C.[Cl-] |
製品の起源 |
United States |
類似化合物との比較
Key Structural Features
The table below highlights structural differences between the target compound and related piperazine derivatives:
*Calculated based on formula C₁₃H₁₇Cl₂N₃·2HCl.
Pharmacological and Therapeutic Insights
Sigma Receptor Ligands : BD1063 dihydrochloride (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shares structural similarity with the target compound, as both contain a 4-methylpiperazine core and an ethyl-linked aromatic group. BD1063 is a sigma-1 receptor antagonist, demonstrating efficacy in attenuating cocaine-induced motor stimulation in preclinical models . The target compound’s benzodioxol group may confer distinct receptor selectivity compared to BD1063’s dichlorophenyl moiety.
ACAT Inhibitors : The sulfur-containing ethyl piperazine derivative K-604 () acts as an acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, highlighting how piperazine substituents dictate target specificity. The benzodioxol group in the target compound may lack the thioether-benzimidazole motif required for ACAT inhibition, suggesting divergent therapeutic applications .
Dopaminergic Agents : Cariprazine () and GBR 12783 () exemplify piperazine derivatives with dopaminergic activity. Cariprazine’s dichlorophenyl and urea groups enable partial agonism at D3/D2 receptors, approved for schizophrenia and bipolar disorder . In contrast, the benzodioxol group in the target compound may prioritize interactions with serotonin or sigma receptors over dopamine pathways.
Solubility and Bioavailability : Piperazine derivatives with hydrophilic substituents (e.g., methoxy groups in HBK14) exhibit improved aqueous solubility, whereas lipophilic groups (e.g., benzodioxol in the target compound) enhance CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
